4-Chloro-2-methyl-3,5-dinitropyridine
Overview
Description
4-Chloro-2-methyl-3,5-dinitropyridine is an organic compound with the chemical formula C6H4ClN3O4. It is a white crystalline substance known for its high explosive properties . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-2-methyl-3,5-dinitropyridine typically involves the nitration of 2-chloro-4-methylpyridine. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The product is then purified through recrystallization from suitable solvents such as benzene or petroleum ether .
Chemical Reactions Analysis
4-Chloro-2-methyl-3,5-dinitropyridine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-methyl-3,5-dinitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-3,5-dinitropyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-2-methyl-3,5-dinitropyridine can be compared with other nitropyridine derivatives such as 2-chloro-3,5-dinitropyridine and 2-amino-4-methyl-3-nitropyridine . These compounds share similar structural features but differ in their reactivity and applications. For example, 2-chloro-3,5-dinitropyridine is primarily used in the synthesis of other heterocyclic compounds, while 2-amino-4-methyl-3-nitropyridine is studied for its potential biological activities .
Properties
IUPAC Name |
4-chloro-2-methyl-3,5-dinitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O4/c1-3-6(10(13)14)5(7)4(2-8-3)9(11)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIQLPFZSBJUCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704825 | |
Record name | 4-Chloro-2-methyl-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859299-18-6 | |
Record name | 4-Chloro-2-methyl-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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